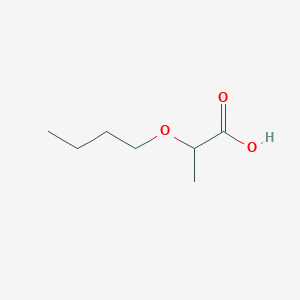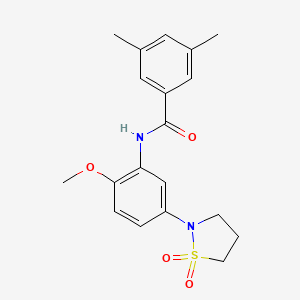![molecular formula C8H6BrN3OS B2895125 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1709905-39-4](/img/structure/B2895125.png)
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the pyridopyrimidine family. It is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A significant body of research has been dedicated to synthesizing derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one and evaluating their biological activities. For instance, a study synthesized a series of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including derivatives related to 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, and tested them for antiviral, antitumor, and anti-Leishmania activities. Among the synthesized nucleosides, certain compounds demonstrated significant activity against viruses and tumor cells, highlighting their potential in therapeutic applications (Cottam et al., 1984).
Antimicrobial Applications
Another study focused on the synthesis and evaluation of pyrimidine derivatives, including this compound, for their antimicrobial activity. The compounds were tested against various microbial strains, demonstrating their effectiveness in inhibiting microbial growth and suggesting their utility in developing new antimicrobial agents (Ranganatha et al., 2018).
Surface Coating and Printing Ink Additives
The compound and its derivatives have also found applications in surface coatings and printing inks. A study incorporated pyrimidine derivatives into polyurethane varnish and printing ink paste, demonstrating their antimicrobial effects. This application highlights the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, contributing to their durability and hygiene (El‐Wahab et al., 2015).
Histone Deacetylase Inhibition
Research into the therapeutic potential of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives has led to the discovery of compounds with selective histone deacetylase (HDAC) inhibitory activity. Such compounds, including MGCD0103, have shown promise in cancer therapy due to their ability to block cancer cell proliferation and induce apoptosis, demonstrating the broad therapeutic potential of this chemical class (Zhou et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include significant inhibition of the growth of examined cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Eigenschaften
IUPAC Name |
8-bromo-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-11-6-4(7(13)12-8)2-10-3-5(6)9/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUVZQRVMLUERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NC=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1709905-39-4 |
Source


|
| Record name | 8-bromo-2-(methylsulfanyl)-3H,4H-pyrido[4,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)




![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)


![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)